molecular formula C11H12O3 B8287407 Methyl 5-formyl-2,4-dimethylbenzoate

Methyl 5-formyl-2,4-dimethylbenzoate

Cat. No.: B8287407
M. Wt: 192.21 g/mol
InChI Key: VSGHUTNDWFERTF-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2,4-dimethylbenzoate is a versatile organic building block distinguished by the presence of both an ester and a formyl group on a dimethyl-substituted benzene ring. This combination of functional groups makes it a valuable precursor in organic synthesis and medicinal chemistry research. It is particularly useful in the synthesis of hydrazone-based compounds . Such hydrazone derivatives, prepared by condensing hydrazides with aldehydes, are a prominent class of molecules studied for their significant antioxidant activities, acting as potent DPPH radical and superoxide anion scavengers . The structure of related 1,3,5-trisubstituted benzene derivatives has been confirmed using single-crystal X-ray diffraction studies, which analyze their precise molecular conformation and supramolecular packing features, such as C—H⋯O bonding . Compounds featuring the 2,4-dimethylbenzoate core are frequently explored as intermediates in developing new pharmacologically active substances . As a chemical reagent, this compound offers researchers a pathway to create complex molecular architectures for various scientific investigations. Keep in a dark place, sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-formyl-2,4-dimethylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-8(2)10(11(13)14-3)5-9(7)6-12/h4-6H,1-3H3

InChI Key

VSGHUTNDWFERTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, reactivity, and applications of methyl 5-formyl-2,4-dimethylbenzoate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Reactivity/Applications References
This compound 2,4-diMe; 5-CHO C₁₁H₁₂O₃ Benzimidazole synthesis; pharmaceutical intermediates
Methyl 5-formyl-2,4-dimethoxybenzoate 2,4-diOMe; 5-CHO C₁₁H₁₂O₅ Cavitand synthesis; saponification to carboxylic acids
Methyl 5-bromo-2,4-dimethylbenzoate 2,4-diMe; 5-Br C₁₀H₁₁BrO₂ Halogenation reactions; cross-coupling intermediates
Methyl 5-fluoro-2-formylbenzoate 2-CHO; 5-F C₉H₇FO₃ Fluorinated intermediates; electrophilic substitution
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Pyrrole ring; 2,4-diMe; 5-CHO C₉H₁₀N₂O₃ Sunitinib synthesis; anticancer agents
Key Observations:
  • Substituent Effects: Methyl vs. Methoxy: Methyl groups (electron-donating) enhance ring activation for electrophilic substitution but reduce solubility compared to methoxy groups (stronger electron donors with resonance effects) . Formyl vs. Bromo/Fluoro: The formyl group enables condensation reactions (e.g., with hydrazines or amines), while bromo/fluoro substituents facilitate halogen-specific reactions (e.g., Suzuki coupling) .
  • Core Structure: Benzoate esters (aromatic benzene ring) contrast with pyrrole carboxylates (five-membered heterocyclic ring), leading to differences in electronic properties and biological activity. Pyrrole derivatives, such as those in sunitinib synthesis, exhibit notable anticancer activity .
Reaction Efficiency:
  • Methoxy-substituted analogs may require milder conditions due to higher ring activation, whereas methyl groups necessitate stronger electrophiles .

Spectroscopic and Physical Properties

  • NMR Data :
    • This compound: Methyl protons resonate at δ ~2.5 ppm; formyl proton as a singlet near δ 10.1 ppm .
    • Methoxy analogs: Methoxy protons appear at δ ~3.8 ppm, with downfield shifts for the formyl group due to electron-donating effects .
  • Solubility : Methyl groups reduce polarity compared to methoxy or carboxylic acid derivatives, impacting solvent compatibility .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify the formyl proton (δ ~10.0 ppm, singlet) and methyl ester (δ ~3.9 ppm, singlet). Aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns .
    • ¹³C NMR : The formyl carbonyl (δ ~190 ppm) and ester carbonyl (δ ~165 ppm) are diagnostic .
  • IR Spectroscopy : Stretching bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1700 cm⁻¹) and C-O (ester: ~1280 cm⁻¹) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₂O₃: 192.0786) .

How does the formyl group in this compound influence its reactivity in nucleophilic addition reactions?

Advanced
The formyl group acts as an electrophilic site, enabling:

  • Condensation reactions : Reacts with amines (e.g., hydrazines) to form hydrazones, useful in synthesizing heterocycles like pyrazoles .
  • Grignard additions : Alkyl/aryl Grignard reagents add to the formyl carbon, yielding secondary alcohols. Steric hindrance from adjacent methyl groups may slow kinetics, requiring elevated temperatures (40–60°C) .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) are less favored due to potential decarbonylation but can proceed with bulky ligands (e.g., SPhos) to stabilize intermediates .

What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies often arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) may skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
  • Solvent effects : Biological activity in DMSO vs. aqueous buffers can differ due to solubility. Pre-screen solubility using dynamic light scattering (DLS) .
  • Assay conditions : Standardize cell-based assays (e.g., fixed incubation time, serum-free media) to minimize variability. Dose-response curves (IC₅₀) should be triplicated .

Can this compound serve as a precursor in synthesizing epigenetic modifiers, similar to 5-formylcytosine derivatives?

Advanced
While not directly studied, structural parallels to 5-formylcytosine (5fC) suggest potential:

  • Analog synthesis : Replace the cytosine base with the benzoate scaffold to create small-molecule inhibitors of Tet dioxygenases (key enzymes in DNA demethylation) .
  • Mechanistic studies : Use the compound to probe steric/electronic effects on enzyme binding via molecular docking (AutoDock Vina) and compare with 5fC’s interaction with Tet proteins .

What are the key considerations for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the formyl group. Desiccate to avoid hydrolysis of the ester .
  • Handling : Use gloveboxes for air-sensitive reactions. Quench excess reagents (e.g., NaBH₄ for reductions) with acetone before disposal .

How does the steric environment of this compound affect its participation in cross-coupling reactions?

Advanced
The 2,4-dimethyl groups create steric hindrance, which:

  • Limits coupling efficiency : Suzuki-Miyaura reactions with aryl boronic acids require bulky ligands (XPhos) and higher temperatures (80–100°C) to achieve moderate yields (40–60%) .
  • Directs regioselectivity : In Ullmann couplings, the formyl group’s electron-withdrawing effect favors para-substitution, but methyl groups may block ortho positions, shifting reactivity to meta .

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